molecular formula C18H18F3N3O3 B1678520 Pleconaril CAS No. 153168-05-9

Pleconaril

カタログ番号 B1678520
CAS番号: 153168-05-9
分子量: 381.3 g/mol
InChIキー: KQOXLKOJHVFTRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pleconaril is an antiviral drug from the viral capsid inhibitor class . It was developed by Schering-Plough for the prevention of asthma exacerbations and common cold symptoms in patients exposed to picornavirus respiratory infections . Pleconaril, administered either orally or intranasally, is active against viruses in the Picornaviridae family, including Enterovirus and Rhinovirus .


Synthesis Analysis

The core structure of Pleconaril has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .


Molecular Structure Analysis

Pleconaril is a systemically acting molecule whose pharmacokinetics are characterized by a two-compartment open model with first-order absorption . Its molecular formula is C18H18F3N3O3 .


Chemical Reactions Analysis

Pleconaril acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .


Physical And Chemical Properties Analysis

Pleconaril has a molecular weight of 381.3 g/mol . It has a bioavailability of 70% when administered orally . More than 99% of Pleconaril binds to proteins .

科学的研究の応用

1. Treatment of Colds Due to Picornaviruses

  • Summary of Application: Pleconaril is a novel, orally absorbed viral capsid-function inhibitor that specifically inhibits the replication of most rhinoviruses and enteroviruses . It was studied for the treatment of colds due to picornaviruses in adults .
  • Methods of Application: The study involved two parallel randomized, double-blind, placebo-controlled trials . The treatment effects were observed in those with picornavirus infection .
  • Results: Among 1363 picornavirus-infected participants in the studies combined, the median time to alleviation of illness was 1 day shorter for pleconaril recipients than for placebo recipients . Cold symptom scores and frequency of picornavirus cultured from nasal mucus specimens were lower among pleconaril recipients by day 2 of treatment .

2. Inhibition of Coxsackievirus B3

  • Summary of Application: Pleconaril has been studied for its antiviral activity against Coxsackievirus B3 (CVB3) . Four drug candidates derived from pleconaril were examined .
  • Methods of Application: The study involved evaluating the physicochemical and ADMET properties of the drug candidates . Their geometries were optimized using the Gaussian09 program suite with the hybrid density functional B3LYP and 6-31G (d,p) basis sets . Molecular docking analysis was performed using the SwissDock server .
  • Results: Two candidates, P3 and P4, were found to have high antiviral activity (pIC 50 = 11.063 for P3 and pIC 50 = 9.580 for P4), with reference to a control compound (MA: pIC 50 = 8.523) .

3. Synthesis of Novel Compounds

  • Summary of Application: The core structure of Pleconaril was used for the synthesis of novel compounds with O-propyl linker modifications . These compounds were designed to have biological activity towards Coxsackievirus B3 .
  • Methods of Application: Original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes . The cytotoxicity and bioactivity of 14 target compounds towards Coxsackievirus B3 were examined .
  • Results: Several of the novel synthesized derivatives exhibited a strong anti-CVB3 activity (SI > 20 to > 200) . These results open up new possibilities for synthesis of further new selective anticoxsackievirus compounds .

4. Inhibition of Viral Replication

  • Summary of Application: Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
  • Methods of Application: This mechanism of action was determined through biochemical and structural studies .
  • Results: As a result, the virus is stopped from attaching to the host cell and causing infection .

5. Modified O-Alkyl Linker Analogs

  • Summary of Application: The core structure of Pleconaril was used for the synthesis of novel compounds with O-propyl linker modifications . These compounds were designed to have biological activity towards Coxsackievirus B3 .
  • Methods of Application: Original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes . The cytotoxicity and bioactivity of 14 target compounds towards Coxsackievirus B3 were examined .
  • Results: Several of the novel synthesized derivatives exhibited a strong anti-CVB3 activity (SI > 20 to > 200) . These results open up new possibilities for synthesis of further new selective anticoxsackievirus compounds .

6. Mechanism of Action

  • Summary of Application: Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
  • Methods of Application: This mechanism of action was determined through biochemical and structural studies .
  • Results: As a result, the virus is stopped from attaching to the host cell and causing infection .

Safety And Hazards

Pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions . It was associated with a higher incidence of nausea (6% vs. 4%) and diarrhea (9% vs. 7%) and with small increases in mean serum cholesterol levels and platelet counts, compared with baseline measurements .

特性

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057649
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pleconaril

CAS RN

153168-05-9
Record name Pleconaril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153168-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pleconaril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLECONARIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pleconaril
Reactant of Route 2
Reactant of Route 2
Pleconaril
Reactant of Route 3
Reactant of Route 3
Pleconaril
Reactant of Route 4
Pleconaril
Reactant of Route 5
Reactant of Route 5
Pleconaril
Reactant of Route 6
Reactant of Route 6
Pleconaril

Citations

For This Compound
3,580
Citations
JR Romero - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… Pleconaril is orally bioavailable and achieves serum concentrations in excess of those … respiratory tract infections treated with pleconaril. Lastly, pleconaril has demonstrated efficacy in …
Number of citations: 147 www.tandfonline.com
…, Pleconaril Respiratory Infection Study … - Clinical infectious …, 2003 - academic.oup.com
The novel capsid-binding antiviral pleconaril inhibits in vitro replication of most rhinoviruses and enteroviruses. Oral pleconaril treatment was studied in 2 parallel randomized, double-…
Number of citations: 339 academic.oup.com
…, Pleconaril Treatment Registry Group - Clinical infectious …, 2001 - academic.oup.com
… Pleconaril is a novel compound that integrates into the … Pleconaril was used on a compassionate-release basis to treat … response temporally associated with pleconaril therapy. …
Number of citations: 390 academic.oup.com
JM Rogers, GD Diana, MA McKinlay - Antiviral Chemotherapy 5: New …, 1999 - Springer
… The preclinical profile of pleconaril has been extensively characterized. The oral bioavaility … demonstrated sensitivity to pleconaril at submicromolar levels (Figure 2).16 Pleconaril is also …
Number of citations: 50 link.springer.com
DC Pevear, TM Tull, ME Seipel… - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… Treatment with pleconaril increased the survival rate in … , pleconaril dramatically reduced virus levels in target tissues of coxsackievirus serotype B3 strain M-infected animals. Pleconaril …
Number of citations: 430 journals.asm.org
NR Florea, D Maglio, DP Nicolau - … : The Journal of Human …, 2003 - Wiley Online Library
Despite the availability of therapy for selected symptoms, no specific antiviral agents are available to treat or prevent infections due to the viruses of the Picornaviridae family—…
MJ Abzug, G Cloud, J Bradley… - The Pediatric …, 2003 - journals.lww.com
… This study evaluated the pharmacokinetics, safety and efficacy of pleconaril in infants with … Among pleconaril-treated subjects 26 of 29 peak and trough pleconaril levels exceeded the 90…
Number of citations: 169 journals.lww.com
RA Desmond, NA Accortt, L Talley… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… blind placebo-controlled study of pleconaril (200 mg three times … and was reduced to 7.0 days for pleconaril recipients (P = 0.009)… Pleconaril shortened the course of illness compared to …
Number of citations: 164 journals.asm.org
DC Pevear, FG Hayden, TM Demenczuk… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… the placebo group and 407 in the pleconaril group). Pleconaril treatment was associated with a … for the placebo-treated subjects and 202 for the pleconaril-treated subjects (P < 0.0001); …
Number of citations: 116 journals.asm.org
MJ Abzug, MG Michaels, E Wald… - Journal of the …, 2016 - academic.oup.com
… pleconaril suspension (calculated to provide similar drug exposure as 5.0 mg/kg per dose of pleconaril … Both pleconaril formulations and matching placebos were administered every 8 …
Number of citations: 113 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。